Ethyl 2-(2-oxopiperazin-1-yl)propanoate
Description
Ethyl 2-(2-oxopiperazin-1-yl)propanoate is an ester derivative featuring a 2-oxopiperazine moiety. The 2-oxopiperazine (a six-membered lactam ring) introduces hydrogen-bonding capabilities and structural rigidity, which may influence its chemical reactivity, solubility, and biological interactions. The ester group enhances lipophilicity, aiding membrane permeability, while the oxopiperazine ring may confer specificity in target binding .
Properties
IUPAC Name |
ethyl 2-(2-oxopiperazin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-9(13)7(2)11-5-4-10-6-8(11)12/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXNMJKIKRJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCNCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxopiperazin-1-yl)propanoate typically involves the reaction of ethyl 2-bromoacetate with piperazine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the ethyl 2-bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxopiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(2-oxopiperazin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxopiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Piperazine-Based Derivatives
Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoate (CAS 122021-01-6)
- Structure: A methoxyphenyl-substituted piperazine linked to an ethyl propanoate.
Ethyl 2-(1-Benzyl-4-piperidyl)propanoate (Compound 10)
- Structure : Benzyl-substituted piperidine instead of piperazine.
- Synthesis : Prepared via alkylation with 81% yield, indicating efficient synthetic accessibility.
- Application : Intermediate in heterocyclic chemistry; the saturated piperidine ring lacks the lactam reactivity of 2-oxopiperazine .
Heterocyclic and Functionalized Propanoates
Ethyl 2-Isocyanatopropanoate (CAS N/A)
- Structure : Features a reactive isocyanate (-NCO) group.
- Reactivity : The isocyanate group enables participation in urea or carbamate formation, contrasting with the hydrolytically stable oxopiperazine moiety.
- Application : Likely used as a synthetic intermediate for polymers or bioactive molecules .
Ethyl 2-[(6-Nitro-2-phenyl-1H-1,3-benzodiazol-1-yl)oxy]propanoate (CAS 303148-99-4)
- Structure: Benzimidazole-linked propanoate with a nitro group.
- Properties : High molecular mass (355.34 g/mol), density 1.33 g/cm³, and boiling point 519.5°C.
- Application: Potential use in dyes or sensors due to the aromatic nitro-benzimidazole system .
Agrochemical Propanoate Esters
Several ethyl propanoate derivatives are employed as herbicides, differing in substituents:
Key Contrasts :
- Target Compound: The 2-oxopiperazine group is absent in agrochemical analogs, which instead prioritize phenoxy-heterocyclic groups for herbicidal activity.
- Bioactivity : Agrochemical derivatives rely on aryloxy groups to inhibit acetyl-CoA carboxylase, whereas piperazine-based compounds may target neurological or metabolic pathways .
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